molecular formula C24H19F3N2OS B2848466 2-(benzylthio)-5-(p-tolyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole CAS No. 1226443-74-8

2-(benzylthio)-5-(p-tolyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole

Cat. No. B2848466
CAS RN: 1226443-74-8
M. Wt: 440.48
InChI Key: LIJSIOMFXCLQBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(benzylthio)-5-(p-tolyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole is a chemical compound that is widely used in scientific research for its unique properties. This compound is a potent inhibitor of several enzymes and has shown promising results in the treatment of various diseases.

Scientific Research Applications

2-(benzylthio)-5-(p-tolyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole has been extensively used in scientific research for its potent inhibitory effects on various enzymes. This compound is known to inhibit the activity of several kinases, including protein kinase C (PKC), polo-like kinase 1 (PLK1), and Aurora kinase A. These enzymes play a crucial role in cell division and are often overexpressed in cancer cells. Therefore, this compound has been investigated as a potential anticancer agent.

Mechanism of Action

The mechanism of action of 2-(benzylthio)-5-(p-tolyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole involves the inhibition of several enzymes, including PKC, PLK1, and Aurora kinase A. These enzymes play a crucial role in cell division and are often overexpressed in cancer cells. By inhibiting these enzymes, this compound can prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. This compound has been shown to induce apoptosis in cancer cells by activating the caspase pathway. Additionally, this compound has been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed. This effect can prevent the growth and spread of cancer cells.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(benzylthio)-5-(p-tolyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole in lab experiments are its potent inhibitory effects on various enzymes and its ability to induce apoptosis in cancer cells. However, the limitations of using this compound are its complex synthesis method and its potential toxicity.

Future Directions

There are several future directions for the use of 2-(benzylthio)-5-(p-tolyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole in scientific research. One direction is the investigation of its potential as an anticancer agent. Another direction is the exploration of its effects on other enzymes and pathways. Additionally, the development of new synthesis methods and the optimization of existing methods can improve the availability and accessibility of this compound for scientific research.

Synthesis Methods

The synthesis of 2-(benzylthio)-5-(p-tolyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole is a complex process that involves several steps. The most common method for synthesizing this compound is the reaction of 4-(trifluoromethoxy)aniline with 2-(benzylthio)-5-(p-tolyl)-1H-imidazole-4-carbaldehyde in the presence of a catalyst. The resulting product is then purified using various techniques such as column chromatography and recrystallization.

properties

IUPAC Name

2-benzylsulfanyl-5-(4-methylphenyl)-1-[4-(trifluoromethoxy)phenyl]imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19F3N2OS/c1-17-7-9-19(10-8-17)22-15-28-23(31-16-18-5-3-2-4-6-18)29(22)20-11-13-21(14-12-20)30-24(25,26)27/h2-15H,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIJSIOMFXCLQBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)OC(F)(F)F)SCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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